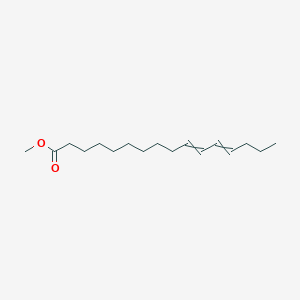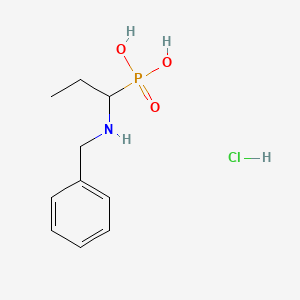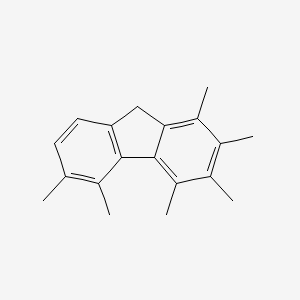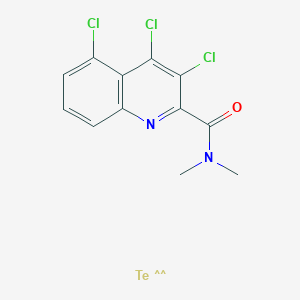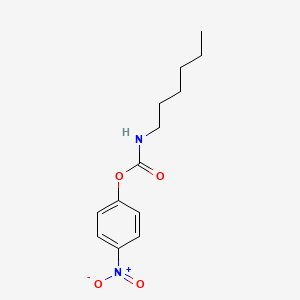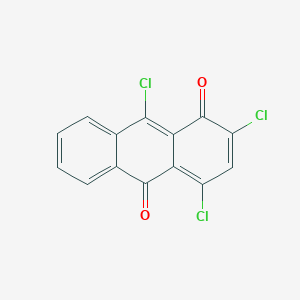
2,4,9-Trichloroanthracene-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,9-Trichloroanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and various industrial processes. This compound, in particular, is characterized by the presence of three chlorine atoms attached to the anthracene-1,10-dione structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloroanthracene-1,10-dione typically involves the chlorination of anthracene-1,10-dione. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. Continuous flow reactors and advanced chlorination techniques are employed to achieve high yields and purity. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,4,9-Trichloroanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce partially or fully dechlorinated anthracenes.
Scientific Research Applications
2,4,9-Trichloroanthracene-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of high-performance materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,4,9-Trichloroanthracene-1,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Anthracene-1,10-dione: The parent compound without chlorine substitutions.
2,4-Dichloroanthracene-1,10-dione: A similar compound with two chlorine atoms.
9,10-Dichloroanthracene: Another derivative with chlorine substitutions at different positions.
Uniqueness
2,4,9-Trichloroanthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of three chlorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
62799-21-7 |
|---|---|
Molecular Formula |
C14H5Cl3O2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2,4,9-trichloroanthracene-1,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-8-5-9(16)14(19)11-10(8)13(18)7-4-2-1-3-6(7)12(11)17/h1-5H |
InChI Key |
BEMGRULTWZUFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C=C(C3=O)Cl)Cl)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



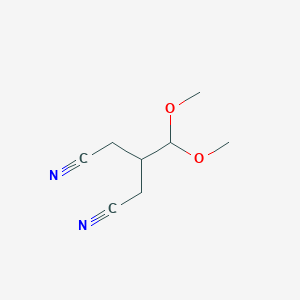
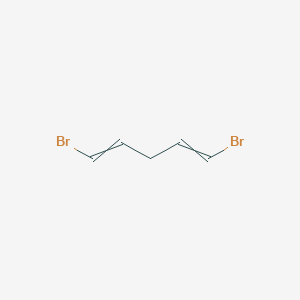
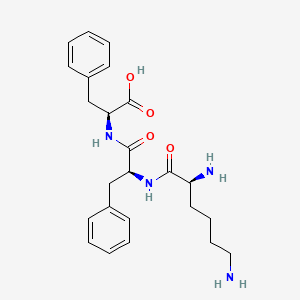
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
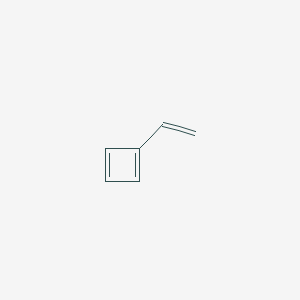
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
